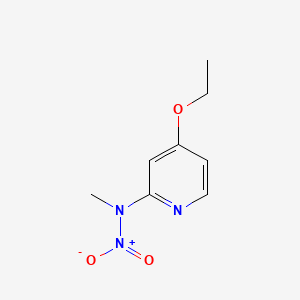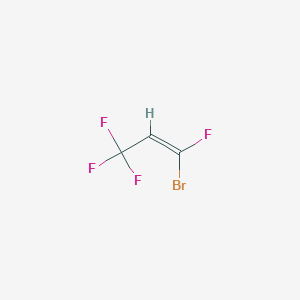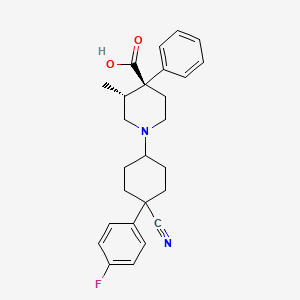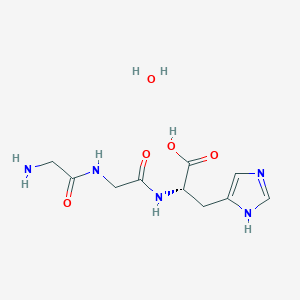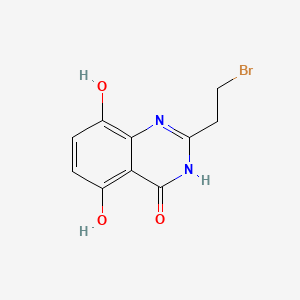
2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one is a quinazolinone derivative with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromoethyl group and two hydroxyl groups attached to the quinazolinone core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Hydroxylation: The hydroxyl groups are introduced through selective oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the bromoethyl group, leading to the formation of reduced analogs.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced analogs of the quinazolinone core or the bromoethyl group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: A cyclic ether derivative used as a building block in organic synthesis.
2-Bromoethyl acrylate: Utilized in curable and reactive polymers due to the presence of reactive bromine.
(2-Bromoethyl)triphenylphosphonium bromide: Used as a pharmaceutical intermediate.
Uniqueness
2-(2-Bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one is unique due to the presence of both bromoethyl and hydroxyl groups on the quinazolinone core, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H9BrN2O3 |
|---|---|
Molekulargewicht |
285.09 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9BrN2O3/c11-4-3-7-12-9-6(15)2-1-5(14)8(9)10(16)13-7/h1-2,14-15H,3-4H2,(H,12,13,16) |
InChI-Schlüssel |
WUCCVCKRZBVMEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1O)C(=O)NC(=N2)CCBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
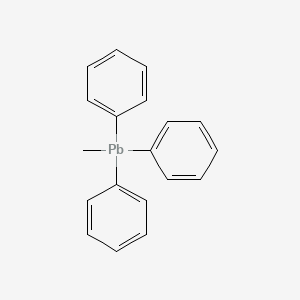
![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
